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molecular formula C8H14O3 B1630515 Diethylene glycol divinyl ether CAS No. 764-99-8

Diethylene glycol divinyl ether

Cat. No. B1630515
M. Wt: 158.19 g/mol
InChI Key: SAMJGBVVQUEMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03965070

Procedure details

Sodium chloride (116 g), 4 drops concentrated sulfuric acid and 150 g of water are added to a 1-liter flask containing an efficient two-tiered stirrer, condenser, and nitrogen inlet tube. Polyacrylic acid dispersant, such as 5 gm of Primafloc C-7 available from Rohm and Haas Company, is then added to a solution containing a 0.1 g tannic acid dissolved in 136 g of water. This solution is then added to the stirred flask containing sodium chloride. This aqueous phase is then sparged with nitrogen. In a separate flask, 314 mls. of acrolein is sparged for 20 - 30 minutes with nitrogen. In a separate flask a solution of 29.6 g of divinylbenzene (DVB-81.1% active), 6.0 g of diethyleneglycoldivinylether (DEGDVE), and 9.0 g of Percadox 16 (bis-t-butylcyclohexyl percarbonate) is prepared. This latter solution is then added to acrolein, shaken until homogeneous, and added to the aqueous phase in the reaction flask after the stirrer had been turned off and the nitrogen sparge had been converted to a nitrogen atmosphere. A suspension formed in 20 - 30 minutes on intermittent agitation at 145 rpm. The position of the stirrer blade must be at the interfaces of the two liquid phases. After the dispersion is formed, the reaction mixture is heated to 50°C. and held there with intermittent heating and air cooling for 16 hours. The reaction contents are then cooled to room temperature, the liquid drained, and the resin given three water washes. After washing with methanol, the resin is dried at 75°C. for 16 hours.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
Polyacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
136 g
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-].[Na+].[CH:3]1[C:8](O)=[C:7](O)[C:6](O)=[CH:5][C:4]=1[C:12](OC1C=[C:17]([C:23]([O:25][CH2:26][C@H:27]2[O:32][C@@H:31](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@H:30]([O:56][C:57]([C:59]3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@@H](OC(C3C=C(O)C(O)=C(OC(C4C=C(O)C(O)=C(O)C=4)=O)C=3)=O)[C@@H]2OC(C2C=C(O)C(O)=C(OC(C3C=C(O)C(O)=C(O)C=3)=O)C=2)=O)=O)C=C(O)C=1O)=O.[CH:125]([CH:127]=[CH2:128])=O>S(=O)(=O)(O)O.O>[CH:127]([C:125]1[CH:12]=[CH:4][CH:3]=[CH:8][C:7]=1[CH:6]=[CH2:5])=[CH2:128].[CH2:59]=[CH:57][O:56][CH2:30][CH2:31][O:32][CH2:27][CH2:26][O:25][CH:23]=[CH2:17] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
116 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 g
Type
solvent
Smiles
O
Step Three
Name
Polyacrylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.1 g
Type
reactant
Smiles
C1=C(C=C(C(=C1O)O)O)C(=O)OC=2C=C(C=C(C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C=4C=C(C(=C(C4)OC(=O)C=5C=C(C(=C(C5)O)O)O)O)O)OC(=O)C=6C=C(C(=C(C6)OC(=O)C=7C=C(C(=C(C7)O)O)O)O)O)OC(=O)C=8C=C(C(=C(C8)OC(=O)C=9C=C(C(=C(C9)O)O)O)O)O)OC(=O)C=1C=C(C(=C(C1)OC(=O)C=1C=C(C(=C(C1)O)O)O)O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Six
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Seven
Name
Quantity
136 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
shaken until homogeneous, and
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing an efficient two-tiered stirrer, condenser, and nitrogen inlet tube
ADDITION
Type
ADDITION
Details
This solution is then added to the stirred flask
CUSTOM
Type
CUSTOM
Details
This aqueous phase is then sparged with nitrogen
CUSTOM
Type
CUSTOM
Details
of acrolein is sparged for 20 - 30 minutes with nitrogen
ADDITION
Type
ADDITION
Details
added to the aqueous phase in the reaction flask after the stirrer
CUSTOM
Type
CUSTOM
Details
the nitrogen sparge
CUSTOM
Type
CUSTOM
Details
A suspension formed in 20 - 30 minutes on intermittent agitation at 145 rpm
CUSTOM
Type
CUSTOM
Details
After the dispersion is formed
TEMPERATURE
Type
TEMPERATURE
Details
with intermittent heating
TEMPERATURE
Type
TEMPERATURE
Details
air cooling for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction contents
TEMPERATURE
Type
TEMPERATURE
Details
are then cooled to room temperature
WASH
Type
WASH
Details
After washing with methanol
CUSTOM
Type
CUSTOM
Details
the resin is dried at 75°C. for 16 hours
Duration
16 h

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=C(C=CC=C1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g
YIELD: PERCENTYIELD 81.1%
Name
Type
product
Smiles
C=COCCOCCOC=C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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